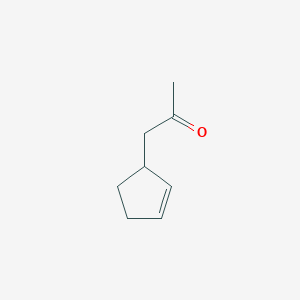

1-(2-Cyclopentenyl)-2-propanone

説明

準備方法

合成経路と反応条件

FOY 251は、カモスタットメシル酸塩の代謝変換によって合成されます。このプロセスには、カモスタットメシル酸塩の加水分解によるFOY 251の生成が含まれます。 反応条件は一般的に、加水分解を促進するために特定の酵素または酸性条件の使用を伴います。 .

工業的製造方法

FOY 251の工業的製造には、カモスタットメシル酸塩の大規模合成とそれに続く加水分解が含まれます。このプロセスは、FOY 251の高収率と高純度を確保するために最適化されています。 その後、結晶化やクロマトグラフィーなどの技術を用いて精製し、所望の品質を実現します。 .

化学反応の分析

反応の種類

FOY 251は、次のものを含むいくつかの種類の化学反応を起こします。

加水分解: カモスタットメシル酸塩から生成される主な反応です。

一般的な試薬と条件

カモスタットメシル酸塩の加水分解によるFOY 251の生成には、一般的に酸性条件または特定の酵素が必要です。 FOY 251を含む阻害反応は、細胞培養アッセイなど、生理的条件下でよく起こります。 .

生成される主な生成物

カモスタットメシル酸塩の加水分解から生成される主な生成物はFOY 251です。 阻害反応では、FOY 251は標的プロテアーゼと複合体を形成し、その活性を阻害します。 .

科学研究への応用

FOY 251は、次のような幅広い科学研究への応用があります。

化学: プロテアーゼ阻害と酵素動力学の研究のためのモデル化合物として使用されます。

生物学: さまざまなプロテアーゼに対する阻害効果を調査するために、細胞培養アッセイで使用されます。

科学的研究の応用

FOY 251 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study proteinase inhibition and enzyme kinetics.

Biology: Employed in cell culture assays to investigate its inhibitory effects on various proteases.

Industry: Utilized in the development of antiviral drugs and other therapeutic agents.

作用機序

FOY 251は、膜貫通型セリンプロテアーゼ2(TMPRSS2)を阻害することで効果を発揮します。この阻害は、プロテアーゼがウイルスの表面スパイクタンパク質を処理するのを防ぎ、その結果、SARS-CoV-2などのウイルスが宿主細胞に侵入するのをブロックします。 この化合物は、TMPRSS2の活性部位と可逆的な共有結合を形成し、その結果、TMPRSS2が阻害されます。 .

類似化合物との比較

類似化合物

カモスタットメシル酸塩: FOY 251の母体化合物で、セリンプロテアーゼ阻害剤でもあります。

ナファモスタットメシル酸塩: 抗ウイルス特性が類似する、別のセリンプロテアーゼ阻害剤です。

ガベキサートメシル酸塩: 抗凝固作用と抗炎症作用を持つ関連化合物です。

FOY 251の独自性

FOY 251は、TMPRSS2の特異的な阻害により、このプロテアーゼに侵入を依存するウイルスに対して特に効果的であるため、ユニークです。 カモスタットメシル酸塩の活性代謝物としての役割も、その独特な薬物動態学的および薬力学的特性に貢献しています。 .

生物活性

1-(2-Cyclopentenyl)-2-propanone, also known by its CAS number 105-24-8, is an organic compound characterized by a cyclopentenyl group attached to a propanone structure. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the context of viral inhibition and enzyme interactions.

- Molecular Formula : CHO

- Molecular Weight : 124.18 g/mol

- SMILES Notation : CC(=O)CC1CCC=C1

The unique structure of this compound, featuring a five-membered cyclopentene ring, contributes to its reactivity and biological properties.

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. Notably, it has shown promise in inhibiting the entry of viruses into host cells, including SARS-CoV-2. This activity suggests that the compound may interfere with viral replication processes, making it a candidate for further therapeutic exploration in the context of viral infections.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various proteases. It has been utilized in cell culture assays to study enzyme kinetics and proteinase inhibition. The compound forms complexes with target enzymes, effectively blocking their activity, which is crucial for understanding its potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Proteases : The compound interacts with proteolytic enzymes, inhibiting their function and altering metabolic pathways.

- Viral Entry Inhibition : By interfering with the mechanisms that viruses use to penetrate host cells, it reduces viral load and propagation.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Cyclopentyl-2-propanone | CHO | Contains a cyclopentyl group instead of cyclopentene |

| 3-Cyclopenten-1-one | CHO | Different position for the carbonyl group |

| 3-Methylcyclopent-3-en-1-one | CHO | Contains an additional methyl group on the cyclopentene ring |

These compounds illustrate variations in structure that influence their reactivity and biological activity, highlighting the uniqueness of this compound within this chemical family.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Viral Inhibition Study :

- A study focused on the compound's ability to inhibit SARS-CoV-2 entry into host cells demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent against COVID-19.

-

Protease Inhibition Assays :

- Cell culture assays revealed that this compound effectively inhibits specific proteases involved in various metabolic pathways. The inhibition was quantified through enzyme kinetics studies, confirming its role as a potent inhibitor.

-

Synthetic Applications :

- The compound has been utilized in organic synthesis as a versatile building block for developing more complex molecules due to its unique structural properties.

特性

IUPAC Name |

1-cyclopent-2-en-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJIBPLECWWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295570 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-24-8 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cyclopentenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-cyclopentenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。